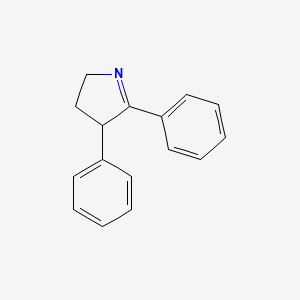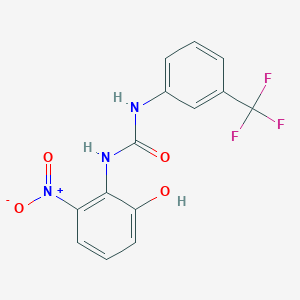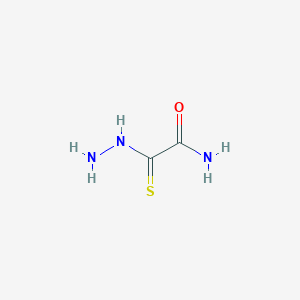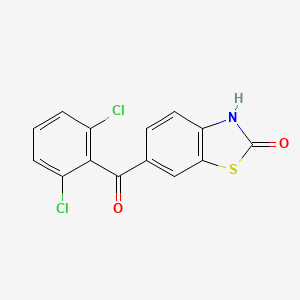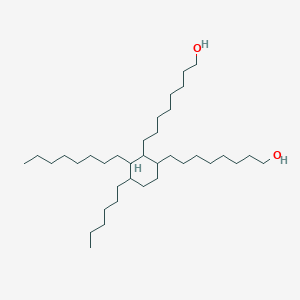![molecular formula C17H22NO3P B14278030 Phosphonic acid, [(1R)-1-[(diphenylmethyl)amino]ethyl]-, dimethyl ester CAS No. 169698-54-8](/img/structure/B14278030.png)
Phosphonic acid, [(1R)-1-[(diphenylmethyl)amino]ethyl]-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [(1R)-1-[(diphenylmethyl)amino]ethyl]-, dimethyl ester is an organophosphorus compound It is characterized by the presence of a phosphonic acid group bonded to a dimethyl ester and a chiral center with a diphenylmethylamino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(1R)-1-[(diphenylmethyl)amino]ethyl]-, dimethyl ester can be achieved through several methods. One common approach is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester . Another method involves catalytic cross-coupling reactions, where H-phosphonate diesters are coupled with aryl or vinyl halides using a palladium catalyst under microwave irradiation . The Mannich-type condensation is also employed, where a phosphite reacts with an amine and an aldehyde to form the desired product .
Industrial Production Methods
Industrial production of phosphonic acid esters often involves large-scale reactions using the aforementioned methods. The Michaelis-Arbuzov reaction is particularly favored due to its efficiency and scalability. The reaction conditions typically involve the use of a solvent such as toluene and a catalyst like methyl iodide . The process is optimized to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [(1R)-1-[(diphenylmethyl)amino]ethyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates. These products are valuable intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [(1R)-1-[(diphenylmethyl)amino]ethyl]-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Wirkmechanismus
The mechanism of action of phosphonic acid, [(1R)-1-[(diphenylmethyl)amino]ethyl]-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit or activate specific biochemical pathways. The chiral center and diphenylmethylamino substituent contribute to the compound’s specificity and potency .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, [(1R)-1-[(diphenylmethyl)amino]ethyl]-, dimethyl ester can be compared with other similar compounds such as:
Glyphosate: A widely used herbicide with a phosphonic acid group.
Ethephon: A plant growth regulator containing a phosphonic acid moiety.
Bisphosphonates: Drugs used to treat osteoporosis, featuring two phosphonic acid groups.
The uniqueness of this compound lies in its chiral center and diphenylmethylamino substituent, which confer specific biological and chemical properties not found in other phosphonic acid derivatives .
Eigenschaften
CAS-Nummer |
169698-54-8 |
|---|---|
Molekularformel |
C17H22NO3P |
Molekulargewicht |
319.33 g/mol |
IUPAC-Name |
(1R)-N-benzhydryl-1-dimethoxyphosphorylethanamine |
InChI |
InChI=1S/C17H22NO3P/c1-14(22(19,20-2)21-3)18-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,17-18H,1-3H3/t14-/m1/s1 |
InChI-Schlüssel |
AQFSLVWUXOCQIR-CQSZACIVSA-N |
Isomerische SMILES |
C[C@H](NC(C1=CC=CC=C1)C2=CC=CC=C2)P(=O)(OC)OC |
Kanonische SMILES |
CC(NC(C1=CC=CC=C1)C2=CC=CC=C2)P(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxaspiro[4.5]decan-7-one, 4-methyl-](/img/structure/B14277947.png)
![Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-4-(1-methylethenyl)-](/img/structure/B14277952.png)
![7-(Hydroxymethyl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14277960.png)

![[(Hydroxyamino)methyl]phosphonic acid](/img/structure/B14277983.png)
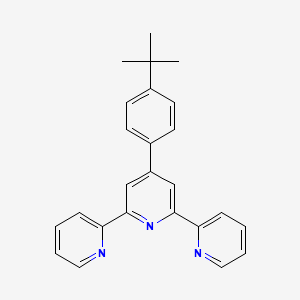


![Chloro[1-(oxolan-2-yl)ethenyl]mercury](/img/structure/B14278002.png)
